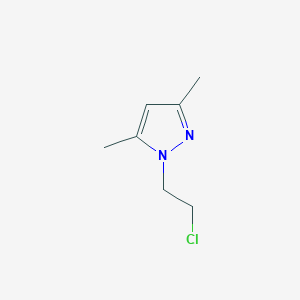

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole

Description

BenchChem offers high-quality 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGHDGBFXNKMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360760 | |

| Record name | 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38460-08-1 | |

| Record name | 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole CAS number 38460-08-1

An In-depth Technical Guide to 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (CAS: 38460-08-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Introduction

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a substituted pyrazole derivative that serves as a versatile intermediate in organic synthesis. Its structure incorporates a stable, aromatic pyrazole core, functionalized with two methyl groups at positions 3 and 5, and a reactive 2-chloroethyl group at the N1 position. This chloroethyl moiety is the key to its synthetic utility, acting as a latent electrophile for a variety of nucleophilic substitution reactions and as a precursor to vinyl pyrazoles via elimination. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and handling, grounded in established chemical principles and literature precedents.

Physicochemical and Structural Properties

The fundamental properties of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole are summarized below. These characteristics are essential for planning reactions, purification procedures, and for safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 38460-08-1 | [1][2] |

| Molecular Formula | C₇H₁₁ClN₂ | [1] |

| Molecular Weight | 158.63 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 133-134 °C | [3] |

| Density | 1.07 g/mL | [3] |

| SMILES | CC1=NN(CCCl)C(=C1)C | [1] |

| InChI Key | ZJGHDGBFXNKMPW-UHFFFAOYSA-N | [2] |

| Solubility | Soluble in ethanol, methanol, dichloromethane | [3] |

| Storage | Sealed in dry, 2-8℃ | [1] |

Synthesis Pathway and Methodologies

The most direct and common synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole involves the N-alkylation of its parent heterocycle, 3,5-dimethylpyrazole. This two-step process begins with the synthesis of the pyrazole core itself.

Step 1: Synthesis of 3,5-Dimethylpyrazole

The precursor, 3,5-dimethylpyrazole, is readily prepared via the Knorr pyrazole synthesis, a classic condensation reaction between a β-diketone (acetylacetone) and a hydrazine derivative.[4]

Caption: Synthesis of 3,5-dimethylpyrazole via condensation.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [4][5]

-

In a round-bottomed flask equipped with a stirrer and dropping funnel, dissolve hydrazine sulfate (0.50 mol) in 400 mL of 10% aqueous sodium hydroxide.

-

Cool the mixture in an ice bath to approximately 15°C.

-

Add acetylacetone (0.50 mol) dropwise with vigorous stirring, ensuring the temperature is maintained at or below 15°C. The addition typically takes 30-45 minutes.

-

After the addition is complete, continue stirring the mixture at 15°C for an additional hour.

-

Dilute the reaction mixture with water to dissolve any precipitated salts and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate or magnesium sulfate.

-

Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether.

Step 2: N-Alkylation to 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole

The second step is the critical N-alkylation of the pyrazole ring. Due to the two nitrogen atoms, direct alkylation can lead to a mixture of isomers. However, the N-alkylation of 3,5-dimethylpyrazole is generally regioselective. The use of a phase-transfer catalyst (PTC) is highly effective for this transformation, facilitating the reaction between the aqueous base/pyrazole salt and the organic alkylating agent.[6]

Caption: N-Alkylation of 3,5-dimethylpyrazole.

Experimental Protocol: N-Alkylation [6] Causality: This protocol utilizes phase-transfer catalysis. The tetrabutylammonium chloride (TBAC) transports the pyrazolate anion, formed by the reaction of 3,5-dimethylpyrazole with NaOH, from the aqueous phase into the organic phase (1,2-dichloroethane), where it can react with the alkylating agent. This overcomes the immiscibility of the reactants, enabling the reaction to proceed efficiently at a moderate temperature.

-

To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) in 1,2-dichloroethane (DCE), add a 50% aqueous solution of sodium hydroxide.

-

Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium chloride (TBAC) (approx. 5 mol%).

-

Heat the biphasic mixture to 40-50°C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a yellow oil, can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole stems from the reactivity of the chloroethyl side chain. This group can undergo both substitution and elimination reactions, making the molecule a valuable building block for more complex structures.

Caption: Key reactivity pathways of the title compound.

Nucleophilic Substitution

The primary carbon bearing the chlorine atom is susceptible to attack by a wide range of nucleophiles (SN2 reaction). This allows for the introduction of various functional groups, significantly expanding the molecular diversity accessible from this intermediate. A notable example is the synthesis of organoselenium compounds, which have applications in materials science and medicinal chemistry.[6]

Example Protocol: Synthesis of a Symmetrical Diselenide [6]

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend selenium powder (2.6 mmol) in ethanol.

-

Add sodium borohydride (3.0 mmol) portion-wise with stirring. The formation of a colorless solution indicates the generation of sodium hydrogen selenide (NaHSe), the active nucleophile.

-

To this solution, add 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (0.9 mmol) dropwise via syringe.

-

Allow the reaction to stir at room temperature for 2 hours.

-

The resulting diselenide product can be isolated by standard workup procedures, often involving filtration and recrystallization.

Dehydrochlorination to form Vinylpyrazole

In the presence of a strong base, 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole readily undergoes an E2 elimination reaction to yield 3,5-dimethyl-1-vinylpyrazole.[7] This transformation is significant as vinylpyrazoles are important monomers for the synthesis of specialty polymers and serve as versatile intermediates in their own right.[7]

Conceptual Protocol: Dehydrochlorination

-

Dissolve 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in a suitable solvent such as THF or ethanol.

-

Add a strong base, such as potassium tert-butoxide or sodium hydroxide. The reaction can also be performed under phase-transfer conditions.[7]

-

The reaction is often heated to facilitate the elimination.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying the resulting 3,5-dimethyl-1-vinylpyrazole, typically by distillation.

Spectroscopic Characterization Insights

While a specific spectrum for the title compound is not provided in the search results, its expected NMR signals can be reliably predicted based on its structure and data from closely related analogues.[6]

-

¹H NMR:

-

-CH₂-Cl: A triplet is expected around 3.8-4.2 ppm.

-

-N-CH₂-: A triplet is expected around 4.2-4.5 ppm.

-

Pyrazole C4-H: A sharp singlet should appear around 5.8-6.0 ppm.

-

Methyl Groups (C3-CH₃, C5-CH₃): Two distinct singlets for the two methyl groups are expected in the upfield region, typically between 2.2-2.8 ppm.

-

-

¹³C NMR:

-

Pyrazole C3 & C5: Resonances for the methyl-substituted carbons would appear around 140-150 ppm.

-

Pyrazole C4: The C-H carbon of the pyrazole ring would appear around 105-110 ppm.

-

-N-CH₂-: The methylene carbon attached to the nitrogen is expected around 50-55 ppm.

-

-CH₂-Cl: The carbon bearing the chlorine atom would be found further upfield, around 40-45 ppm.

-

Methyl Carbons: The two methyl carbons would have signals in the 10-15 ppm range.

-

Safety and Handling

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is classified as an irritant and should be handled with appropriate care.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion and Future Outlook

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (CAS 38460-08-1) is a strategically important synthetic intermediate. Its straightforward synthesis from inexpensive starting materials and the dual reactivity of its chloroethyl group make it a valuable tool for medicinal chemists and materials scientists. The ability to readily perform nucleophilic substitutions or eliminate to a vinyl group provides access to a vast chemical space, including novel pharmaceutical scaffolds, functional polymers, and organochalcogen compounds.[6][7] As research into pyrazole-containing molecules continues to expand, the utility of this versatile building block is poised to grow in significance.

References

-

ChemBK. 1-(2-Chloro-ethyl)-3,5-dimethyl-1H-pyrazole. Available from: [Link]

-

Bhasin, K. K., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7. Available from: [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 16(7), 5912-5948. Available from: [Link]

- Wiley, R. H., & Hexner, P. E. (1963). 3,5-Dimethyl Pyrazole. Organic Syntheses, Coll. Vol. 4, 351.

-

PubChem. 1-(2-Chloroethyl)-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. 3,5-Dimethylpyrazole. Available from: [Link]

-

Organic Syntheses. 3,5-dimethylpyrazole. Available from: [Link]

-

Cheng, C. C., Elslager, E. F., et al. (1984). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry, 27(4), 539-541. Available from: [Link]

-

Lellek, V., Chen, C. Y., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chembk.com [chembk.com]

- 4. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. publishatcj.com [publishatcj.com]

- 7. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of interest to researchers in drug discovery and development. While experimental data for this specific molecule is not exhaustively available in the public domain, this document synthesizes known information, presents predicted values for key parameters, and furnishes detailed, field-proven experimental protocols for their determination. This guide is intended to serve as a foundational resource for scientists, enabling a thorough understanding and practical application of this compound in their research endeavors. We will delve into its structural and spectroscopic characteristics, solubility, lipophilicity, acidity, and stability, providing both theoretical context and actionable methodologies.

Introduction and Molecular Overview

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities.[1] The presence of a reactive 2-chloroethyl group at the N1 position of the pyrazole ring suggests its potential as a covalent modifier or a precursor for further chemical elaboration. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing reaction conditions, and developing stable formulations.

Molecular Structure:

Caption: Chemical structure of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.

Core Physicochemical Properties

This section details the known and predicted physicochemical parameters of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.

| Property | Value | Source (Reference) | Notes |

| CAS Number | 38460-08-1 | [1][2] | |

| Molecular Formula | C₇H₁₁ClN₂ | [3] | |

| Molecular Weight | 158.63 g/mol | [3] | |

| Physical State | Solid (predicted) | [4] | A related compound, 1-(2-chloroethyl)-3-methyl-1H-pyrazole, is a solid. |

| Boiling Point | 60-65 °C at 1 Torr | [1] | |

| Melting Point | Not available | - | An experimental determination is recommended. See Protocol 2.1. |

| LogP (Predicted) | 1.73874 | [3] | Indicates moderate lipophilicity. |

| pKa (Predicted) | ~2-3 | [5][6] | Based on the pKa of pyrazole (2.49). The N2 nitrogen is the site of protonation. |

| Solubility | Soluble in polar organic solvents | [7] | Qualitative. Quantitative determination is recommended. See Protocol 2.3. |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of the molecule. The following data is based on information presented in the synthesis of related compounds.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups, the methylene protons of the chloroethyl chain, and the lone proton on the pyrazole ring. Based on related structures, the anticipated chemical shifts (in ppm, relative to TMS) are:

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Expected chemical shifts (in ppm) are:

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

C-H stretching (aromatic and aliphatic): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (pyrazole ring): ~1450-1600 cm⁻¹[7]

-

C-Cl stretching: ~600-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Expected Molecular Ion (M⁺): m/z = 158.6 (with isotopic pattern for chlorine)

-

Key Fragmentation: Loss of the chloroethyl group or cleavage of the ethyl chain.

Experimental Protocols for Physicochemical Property Determination

The following protocols provide detailed methodologies for the experimental determination of key physicochemical properties of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.

Protocol for Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the crystalline 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is ramped up at a rate of 10-20 °C/min for a preliminary determination.

-

For an accurate measurement, the temperature is ramped up slowly (1-2 °C/min) near the approximate melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.

-

Caption: Workflow for melting point determination.

Protocol for LogP Determination (Shake-Flask Method)

Rationale: The partition coefficient (LogP) between n-octanol and water is a critical parameter for predicting the lipophilicity and pharmacokinetic properties of a drug candidate.[14] The shake-flask method is the traditional and most reliable method for its determination.[3][15][16][17]

Methodology:

-

Preparation of Pre-saturated Solvents: Equal volumes of n-octanol and water are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Sample Preparation: A stock solution of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is prepared in pre-saturated n-octanol.

-

Partitioning:

-

A known volume of the stock solution is added to a known volume of pre-saturated water in a separatory funnel.

-

The funnel is shaken for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

The mixture is then allowed to stand until the two phases are clearly separated.

-

-

Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in water])

Caption: Workflow for LogP determination by the shake-flask method.

Protocol for pKa Determination (Potentiometric Titration)

Rationale: The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding.[18][19][20][21] For a pyrazole, the pKa will reflect the basicity of the nitrogen atoms.

Methodology:

-

Sample Preparation: A solution of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole of known concentration (e.g., 0.01 M) is prepared in water or a co-solvent system if solubility is low.[22][23]

-

Instrumentation: A calibrated pH meter with a suitable electrode is used. The titrant is a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration:

-

The initial pH of the sample solution is recorded.

-

The acidic titrant is added in small, precise increments.

-

After each addition, the solution is stirred, and the pH is allowed to stabilize before being recorded.

-

The titration is continued past the equivalence point.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve (or by using the first or second derivative).

-

The pKa is the pH at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Stability Assessment (HPLC Method)

Rationale: The stability of a compound under various conditions (e.g., pH, temperature, light) is a critical parameter for its development as a drug. The 2-chloroethyl group may be susceptible to hydrolysis.[24][25] A stability-indicating HPLC method can separate the parent compound from its degradation products.

Methodology:

-

Forced Degradation Study:

-

Solutions of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole are prepared in various stress conditions:

-

Acidic: e.g., 0.1 M HCl

-

Basic: e.g., 0.1 M NaOH

-

Oxidative: e.g., 3% H₂O₂

-

Thermal: Elevated temperature (e.g., 60 °C)

-

Photolytic: Exposure to UV light

-

-

Samples are taken at various time points.

-

-

HPLC Method Development:

-

A reverse-phase HPLC method is developed to separate the parent compound from any degradation products. A typical starting point would be a C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile.

-

-

Analysis:

-

The stressed samples are injected into the HPLC system.

-

The peak area of the parent compound is monitored over time.

-

-

Data Analysis:

-

The percentage of the parent compound remaining is plotted against time for each stress condition.

-

The degradation rate and half-life (t₁/₂) can be calculated.

-

Caption: Workflow for stability assessment using HPLC.

Conclusion

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a compound with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry. Its moderate lipophilicity and the presence of a reactive chloroethyl group offer opportunities for both lead optimization and the development of covalent inhibitors. This guide has provided a consolidated source of its known properties and, crucially, detailed experimental protocols for the determination of those that are not yet fully characterized. By following the methodologies outlined herein, researchers can build a comprehensive physicochemical profile of this molecule, enabling its rational application in drug discovery and development programs. The provided protocols are designed to be robust and adaptable, ensuring that scientists can generate reliable and reproducible data.

References

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). [Link]

-

Protocols.io. LogP / LogD shake-flask method. (2024-09-23). [Link]

-

Solubility of Things. Pyrazole. [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019-01-30). [Link]

- Bhasin, K. K., et al. SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry, Vol. 27, No. 01, Mar 2017, pp. 1-7.

- Bykov, Y. V., et al. Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium.

-

ChemBK. Pyrazole. [Link]

-

National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. (2021-05-15). [Link]

-

FULIR. On the basicity of conjugated nitrogen heterocycles in different media. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

National Institutes of Health. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

Routledge. Computational Approaches for the Prediction of pKa Values - 1st Edition. [Link]

-

ResearchGate. Computational Approaches to Predict pKa Values. (2015-12-01). [Link]

-

ResearchGate. Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts | Request PDF. (2025-08-10). [Link]

-

PubMed. Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education. [Link]

-

ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. (2025-08-06). [Link]

-

ResearchGate. Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides | Request PDF. (2025-08-06). [Link]

-

Reddit. Computational pKa Determination : r/comp_chem. (2023-08-17). [Link]

-

reposiTUm. Prediction of pKa values of small molecules via graph neural networks. [Link]

-

PubChem. 1-(2-Chloroethyl)-1H-pyrazole | C5H7ClN2 | CID 642214. [Link]

-

NIST WebBook. 1-(2'-Chloro-5'-sulfophenyl)-3-methyl-5-pyrazolone. [Link]

-

Indian Academy of Sciences. Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. [Link]

-

ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]

-

PubChemLite. 1-(2-chloroethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]

-

National Institutes of Health. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

-

PubMed. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. [Link]

-

Wikipedia. 3,5-Dimethylpyrazole. [Link]

Sources

- 1. 38460-08-1 Cas No. | 1-(2-Chloro-ethyl)-3,5-dimethyl-1H-pyrazole | Matrix Scientific [matrixscientific.com]

- 2. 38460-08-1|1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 3. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. publishatcj.com [publishatcj.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 18. butlerov.com [butlerov.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure Elucidation of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a multi-faceted analytical approach to the definitive structure elucidation of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] By leveraging a suite of orthogonal analytical techniques, this guide offers a robust framework for unambiguous structure confirmation, ensuring the scientific integrity of research and development endeavors. The principles and protocols outlined herein are designed to be both instructive for researchers new to the field and a valuable reference for seasoned scientists.

Introduction: The Significance of Structural Verification

The precise molecular architecture of a compound dictates its physicochemical properties and biological activity. In the realm of drug discovery, an erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, with its reactive chloroethyl moiety and substituted pyrazole core, presents a unique set of analytical challenges that necessitate a comprehensive characterization strategy. This guide will systematically detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the complete and confident elucidation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, both ¹H and ¹³C NMR are indispensable.

Foundational Principles

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Key parameters are the chemical shift (δ), integration, and spin-spin coupling (J). ¹³C NMR spectroscopy provides information on the number of different types of carbon atoms and their electronic environments. The chemical shifts of pyrazole ring carbons are particularly informative.[3]

Predicted Spectral Data

Based on the known spectral data for closely related substituted 1-(2-chloroethyl)pyrazole derivatives, the following ¹H and ¹³C NMR spectral characteristics are anticipated for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.[4]

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

| CH₃ -C3 | ~2.2 ppm (singlet) | ~13 ppm | Methyl group at the C3 position of the pyrazole ring.[4] |

| CH₃ -C5 | ~2.1 ppm (singlet) | ~11 ppm | Methyl group at the C5 position of the pyrazole ring.[4] |

| H -C4 | ~5.7 ppm (singlet) | ~105 ppm | Proton on the C4 carbon of the pyrazole ring.[4] |

| N-CH₂ | ~4.3 ppm (triplet) | ~50 ppm | Methylene group adjacent to the pyrazole nitrogen. |

| Cl-CH₂ | ~3.7 ppm (triplet) | ~42 ppm | Methylene group adjacent to the chlorine atom.[4] |

Note: The exact chemical shifts may vary depending on the solvent and concentration. The triplet multiplicity for the ethyl protons arises from coupling with the adjacent methylene group.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Pulse Program: Standard single-pulse acquisition.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation Workflow

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

Foundational Principles

In a typical mass spectrometer, the sample is first ionized, and the resulting ions are separated based on their m/z ratio and detected. For 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, the presence of a chlorine atom is a key diagnostic feature due to its isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic M+2 peak in the mass spectrum.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of C₇H₁₁ClN₂ is 158.63 g/mol . The mass spectrum will show a molecular ion peak at m/z 158 (for the ³⁵Cl isotope) and a smaller peak at m/z 160 (for the ³⁷Cl isotope) in an approximate 3:1 intensity ratio.

-

Key Fragments: Fragmentation is expected to occur at the weakest bonds. Likely fragmentation pathways include the loss of the chloroethyl group or cleavage of the C-Cl bond.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Preparation:

-

Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should typically be in the range of 10-100 micrograms per mL.[5]

-

Ensure the sample is free from non-volatile salts or buffers.[6][7]

Instrumental Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Data Interpretation Logic

Caption: Logical flow for interpreting mass spectrometry data.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Foundational Principles

Different chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an infrared spectrum.

Predicted FTIR Spectrum

Based on the vibrational frequencies of pyrazole and its derivatives, the following characteristic absorption bands are expected for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.[8]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2950-3000 | C-H stretch (aliphatic) | Medium-Strong |

| 1550-1600 | C=N stretch (pyrazole ring) | Medium |

| 1400-1500 | C=C stretch (pyrazole ring) | Medium |

| 1380 | C-H bend (methyl) | Medium |

| 650-750 | C-Cl stretch | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9]

Instrumental Parameters:

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Synergistic Data Integration for Unambiguous Elucidation

The true power of this multi-technique approach lies in the synergistic integration of the data. NMR provides the detailed connectivity map, MS confirms the molecular formula and the presence of the chlorine atom, and FTIR verifies the presence of key functional groups.

Caption: Integration of orthogonal analytical data for structure confirmation.

Conclusion

The structure elucidation of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a critical step in its development for potential pharmaceutical applications. By employing a rigorous and orthogonal analytical workflow encompassing NMR, MS, and FTIR spectroscopy, researchers can achieve an unambiguous and scientifically sound structural assignment. The detailed protocols and interpretation frameworks provided in this guide serve as a valuable resource for ensuring the quality and reliability of chemical research in the pharmaceutical and allied industries.

References

- BenchChem. (2025).

- Claramunt, R. M., et al. (n.d.). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry.

- Bhasin, K. K., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7.

- Chemistry LibreTexts. (2020, August 22). 16.

- Dal Monte, D., et al. (n.d.). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.

- BenchChem. (2025).

- National Center for Biotechnology Information. (n.d.). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry.

- Specac Ltd. (n.d.).

- University of Illinois. (n.d.).

- Mass Spectrometry Research Facility. (n.d.).

- PubChem. (n.d.). 1-(2-chloroethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde.

- Matrix Scientific. (n.d.). 1-(2-Chloro-ethyl)-3,5-dimethyl-1H-pyrazole.

- ChemScene. (n.d.). 1-(2-Chloroethyl)-3,5-dimethyl-1h-pyrazole.

- BLDpharm. (n.d.). 38460-08-1|1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole.

- Fluorochem. (n.d.). 1-(2-Chloro-ethyl)-3,5-dimethyl-1H-pyrazole.

- Chemical-Suppliers.com. (n.d.). 1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole | CAS 38460-08-1.

- El-Metwaly, N. M. (n.d.).

- MDPI. (n.d.).

- Chemistry For Everyone. (2025, June 27). How Do You Prepare A Sample For LC-MS Analysis? [Video]. YouTube.

- Thermo Fisher Scientific. (n.d.).

- ResearchGate. (2025, August 6). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides | Request PDF.

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (2025, December 12). (PDF)

- ResearchGate. (2025, August 6). (PDF)

- Al-Saeed, F. A. (n.d.). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Oriental Journal of Chemistry. (n.d.).

- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.

- National Center for Biotechnology Information. (n.d.). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole.

- MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- Chemistry LibreTexts. (2019, December 31).

- Chemguide. (n.d.).

- PubChem. (n.d.). 1-(2-Chloroethyl)-1H-pyrazole.

- ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010) | Download Scientific Diagram.

- ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1....

- Royal Society of Chemistry. (n.d.).

- National Center for Biotechnology Information. (n.d.). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online.

- International Union of Crystallography. (n.d.). electronic reprint 1-(2,5-Dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole.

- Sigma-Aldrich. (n.d.). 1-(2-Chloroethyl)-3-methyl-1H-pyrazole.

- Journal of Chemistry and Technologies. (2025, December 25). SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND MALDI MASS SPECTRA, HIRSHFELD SURFACE ANALYSIS OF OCTANUCLEAR AZAMETALLACROWN COPPER(II)

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 4. publishatcj.com [publishatcj.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 7. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. sptlabtech.com [sptlabtech.com]

- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

A Technical Guide to the Spectral Characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectral data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride, a key intermediate in the synthesis of various biologically active compounds. As Senior Application Scientists, our goal is to not only present the data but also to illuminate the underlying principles and experimental considerations that ensure data integrity and confident structural elucidation.

Introduction: The Significance of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride

Substituted pyrazoles are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The title compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride, serves as a versatile building block, enabling the introduction of the dimethylpyrazole moiety onto various molecular scaffolds. Accurate and comprehensive characterization of this intermediate is paramount for ensuring the quality and purity of downstream products in drug discovery and development pipelines.

This guide will delve into the multi-faceted spectroscopic analysis of this compound, covering Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We will explore not only the interpretation of the spectra but also the rationale behind the selection of specific experimental parameters.

Molecular Structure and Synthesis Overview

A foundational understanding of the molecule's synthesis provides context for its spectral features. The synthesis of N-substituted pyrazoles can be achieved through various methods, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2]

A common route to 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride involves the reaction of 3,5-dimethylpyrazole with a suitable two-carbon electrophile, such as 1,2-dichloroethane.

Figure 2: Standard workflow for NMR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Mass Spectrum

For 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride (C₇H₁₁ClN₂), the expected exact mass is approximately 158.06 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Key Expected Fragments:

-

[M]⁺: The molecular ion peak.

-

[M-Cl]⁺: Loss of the chlorine atom.

-

[M-C₂H₄Cl]⁺: Cleavage of the entire ethyl chloride side chain, resulting in the 3,5-dimethylpyrazole cation.

Experimental Protocol for MS Data Acquisition

Figure 3: General workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (pyrazole ring) |

| ~2980-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1600-1450 | C=C and C=N stretch | Pyrazole ring |

| ~1470-1430 | C-H bend | CH₂ |

| ~1380-1370 | C-H bend | CH₃ |

| ~750-650 | C-Cl stretch | Alkyl halide |

Table 3: Predicted IR absorption bands for 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride.

Expert Insights: The presence of both aromatic and aliphatic C-H stretching vibrations is a key feature. The characteristic stretches of the pyrazole ring and the C-Cl bond are crucial for confirming the presence of these functionalities. The absence of a broad N-H stretching band around 3300 cm⁻¹ confirms that the pyrazole nitrogen is substituted.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for analyzing solid samples is using a KBr pellet.

-

Sample Preparation: Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Conclusion: A Unified Approach to Structural Verification

The confident structural elucidation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride relies on the synergistic interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. By following robust, self-validating experimental protocols, researchers can ensure the generation of high-quality data, leading to unambiguous characterization of this important synthetic intermediate.

References

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link].

-

National Center for Biotechnology Information. (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. Available at: [Link].

-

The Royal Society of Chemistry. Supplementary Information - Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Available at: [Link].

-

ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Available at: [Link].

-

PubChem. 1-Ethyl-3,5-dimethyl-1H-pyrazole. Available at: [Link].

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link].

-

MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Available at: [Link].

-

TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link].

-

ResearchGate. 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Available at: [Link].

-

sioc-journal.cn. 有机化学. Available at: [Link].

-

ResearchGate. Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. Available at: [Link].

-

The Royal Society of Chemistry. Supporting Information - Unexpected ring opening of pyrazolines with activated alkynes: Synthesis of 1H- pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. Available at: [Link].

-

GovInfo. EPA/NIH Mass Spectral Data Base. Available at: [Link].

-

National Center for Biotechnology Information. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Available at: [Link].

-

National Center for Biotechnology Information. Diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate. Available at: [Link].

-

PubChem. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. Available at: [Link].

Sources

An In-Depth Technical Guide to the Safe Handling of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, the following information is presented to ensure the safe and effective use of this compound in a laboratory setting, emphasizing the causality behind each procedural recommendation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling.

| Property | Value | Source |

| CAS Number | 38460-08-1 | |

| Molecular Formula | C₇H₁₁ClN₂ | |

| Molecular Weight | 158.63 g/mol | |

| Appearance | Solid (form may vary) | |

| Solubility | Soluble in common polar organic solvents | [1] |

Hazard Identification and Risk Assessment

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is classified as a hazardous substance. The primary hazards are associated with its potential toxicity and irritant properties.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage or irritation.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]

The toxicological profile of pyrazole derivatives can be complex, with some exhibiting significant biological activity.[3][4] Animal studies on related pyrazole compounds have shown the potential for adverse effects, underscoring the importance of minimizing exposure.[5][6] The chloroethyl moiety introduces the risks associated with alkyl halides, including the potential for reactivity and the formation of hazardous byproducts.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Engineering Controls

-

Chemical Fume Hood: All handling of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and solid particulates.

-

Gloves: Nitrile gloves are a suitable choice for handling this compound. Double-gloving is recommended, especially for extended operations. Gloves should be inspected before use and changed immediately if contaminated.

-

Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, a chemically resistant apron is also recommended.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling

-

Avoid Inhalation, Ingestion, and Skin Contact: Never work with this compound on an open bench. Use spatulas and other appropriate tools for transfers to avoid direct contact.

-

Prevent Dust Formation: Handle the solid material carefully to minimize the generation of dust.

-

Grounding and Bonding: For transfers of larger quantities, take precautions against static discharge.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. The reaction with strong bases can lead to elimination or substitution reactions, potentially generating volatile and hazardous byproducts.[7]

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Storage Class: Combustible Solid.

Emergency Procedures

Preparedness for accidental spills or exposures is a critical component of laboratory safety.

Spill Cleanup

For a small spill within a chemical fume hood:

-

Alert Personnel: Notify others in the immediate area.

-

Don Appropriate PPE: Ensure you are wearing the correct PPE before addressing the spill.

-

Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Work from the outside of the spill inwards to prevent spreading.[8][9]

-

Collect the Absorbed Material: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[10]

-

Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

-

Dispose of Waste: All contaminated materials, including gloves and cleaning supplies, must be disposed of as hazardous waste.

For large spills or spills outside of a fume hood, evacuate the area and contact the institution's emergency response team.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Synthesis and Reactivity Considerations

The synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole and related compounds often involves the reaction of a pyrazole with a suitable chloroethylating agent. These reactions should be carried out under inert atmosphere and with careful temperature control.[1]

Sources

- 1. publishatcj.com [publishatcj.com]

- 2. 1-(2-Chloroethyl)-1H-pyrazole | C5H7ClN2 | CID 642214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 5-heteroatom substituted pyrazoles as canine COX-2 inhibitors. Part 1: Structure-activity relationship studies of 5-alkylamino pyrazoles and discovery of a potent, selective, and orally active analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Base-mediated reaction of hydrazones and nitroolefins with a reversed regioselectivity: a novel synthesis of 1,3,4-trisubstituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ehs.gatech.edu [ehs.gatech.edu]

- 9. acs.org [acs.org]

- 10. ccny.cuny.edu [ccny.cuny.edu]

Navigating the Solubility Landscape of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in Organic Solvents: A Technical Guide for Researchers

Introduction: The Significance of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in Modern Drug Discovery

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a key heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. The pyrazole nucleus itself is a privileged scaffold, found in a multitude of approved pharmaceutical agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The specific functionalization of the pyrazole ring with a 2-chloroethyl group at the N1 position and methyl groups at the C3 and C5 positions provides a versatile synthetic handle for the construction of more complex molecular architectures.[4] Understanding the solubility of this intermediate in various organic solvents is a critical, yet often overlooked, parameter that underpins the success of its application in drug development. From reaction kinetics and purification strategies to formulation and bioavailability, solubility data informs crucial decisions throughout the research and development pipeline.

This in-depth technical guide provides a comprehensive overview of the solubility of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in organic solvents. In the absence of extensive publicly available quantitative data, this document focuses on qualitative solubility information, predictive insights based on molecular structure, and a detailed experimental protocol for the precise determination of its solubility.

Qualitative and Predicted Solubility Profile

Direct, quantitative solubility data for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in a broad range of organic solvents is not extensively documented in peer-reviewed literature. However, based on its chemical structure and information from related compounds, a qualitative and predictive solubility profile can be constructed. The molecule possesses both polar (the pyrazole ring with its nitrogen atoms and the chloroethyl group) and non-polar (the dimethyl groups) features, suggesting a nuanced solubility behavior.

One study has reported that symmetrical substituted 1-(2-chloroethyl)pyrazole derivatives are soluble in common polar organic solvents such as chloroform, dichloromethane, and dimethylsulfoxide.[5] This provides a valuable experimental starting point. The general principle of "like dissolves like" can be applied to predict its solubility in other solvent classes.[6]

Table 1: Predicted and Reported Solubility of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted/Reported Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | High polarity and ability to engage in dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Soluble[5] | A highly polar aprotic solvent capable of dissolving a wide range of compounds. | |

| Acetonitrile | Soluble | A polar aprotic solvent commonly used in organic synthesis. | |

| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding and dipole-diple interactions. |

| Ethanol | Soluble | Similar to methanol, often a good solvent for pyrazole derivatives.[7] | |

| Chlorinated | Dichloromethane (DCM) | Soluble[5] | A moderately polar solvent effective for many organic compounds. |

| Chloroform | Soluble[5] | Similar in properties to dichloromethane. | |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | A less polar ether that can still engage in some polar interactions. |

| Diethyl Ether | Sparingly Soluble | Lower polarity compared to THF. | |

| Non-Polar | Hexane | Insoluble | The significant polarity of the pyrazole ring and chloroethyl group will limit solubility in non-polar alkanes. |

| Toluene | Sparingly Soluble | Aromatic ring may offer some interaction, but overall polarity mismatch. |

Disclaimer: The solubility predictions in this table, except where cited, are based on general chemical principles and should be experimentally verified.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable quantitative solubility data, a standardized experimental procedure is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[8]

Objective:

To determine the equilibrium solubility of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer, NMR)

-

Centrifuge (optional)

Experimental Workflow:

Caption: Experimental workflow for solubility determination.

Detailed Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be established (typically 24 to 72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Factors Influencing the Solubility of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole

The solubility of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is governed by a combination of factors related to its molecular structure and the properties of the solvent.

-

Polarity: The presence of the pyrazole ring with its two nitrogen atoms introduces a significant dipole moment, making the molecule polar. This is the primary reason for its predicted good solubility in polar solvents.

-

Hydrogen Bonding: While the N-H of an unsubstituted pyrazole can act as a hydrogen bond donor, in this N1-substituted derivative, the nitrogen atoms can only act as hydrogen bond acceptors. This allows for favorable interactions with polar protic solvents like methanol and ethanol.

-

Molecular Size and Shape: The relatively small size of the molecule and the presence of flexible ethyl and methyl groups allow for efficient packing and interaction with solvent molecules.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[7] This is an important consideration for processes like recrystallization.

-

Presence of Functional Groups: The chloroethyl group, while contributing to the overall polarity, also introduces a potential site for other chemical interactions.

Conclusion

While quantitative solubility data for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole remains a gap in the readily available scientific literature, a strong predictive understanding of its behavior in various organic solvents can be established based on its molecular structure and established chemical principles. This guide provides researchers with a solid foundation for solvent selection and a detailed, robust protocol for the experimental determination of its solubility. Accurate solubility data is indispensable for the efficient and successful application of this versatile building block in the synthesis of novel therapeutic agents.

References

- [No Author]. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- [No Author]. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- [No Author]. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- [No Author]. (2023, August 31). Solubility of Organic Compounds.

- [No Author]. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES.

- Mifupa, A., et al. (2022, August 14). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC - NIH.

- [No Author]. (2025, August 6). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides | Request PDF. ResearchGate.

- [No Author]. (n.d.). 1-(2-Chloroethyl)-3-methyl-1H-pyrazole.

- [No Author]. (n.d.). Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide. Benchchem.

- [No Author]. (n.d.). 1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole | CAS 38460-08-1. Chemical-Suppliers.

- [No Author]. (n.d.). 1-(2-Chloro-ethyl)-3,5-dimethyl-1H-pyrazole. Fluorochem.

- [No Author]. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

- [No Author]. (n.d.). 38460-08-1|1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole. BLDpharm.

- [No Author]. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.

- [No Author]. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.

- [No Author]. (n.d.). 1-(2-chloroethyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid. PubChemLite.

- [No Author]. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem.

- [No Author]. (n.d.). Improving solubility of pyrazole derivatives for reaction. Benchchem.

- [No Author]. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- [No Author]. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. publishatcj.com [publishatcj.com]

- 6. chem.ws [chem.ws]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

The Versatile Building Block: A Technical Guide to 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a particularly valuable derivative, 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (CAS No. 38460-08-1), a key intermediate for synthesizing novel chemical entities.[4][5][6] The presence of a reactive chloroethyl group on the stable dimethylpyrazole core provides a strategic entry point for a wide array of chemical modifications, making it a highly sought-after building block in drug discovery and organic synthesis.[7][8] This document serves as a comprehensive technical resource, consolidating information on its commercial availability, physicochemical properties, synthesis, and potential applications.

Commercial Availability and Supplier Information

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is commercially available from several chemical suppliers, facilitating its accessibility for research and development purposes. The compound is typically offered in various purities, and it is crucial for researchers to select a grade appropriate for their specific application.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| BLDpharm | 38460-08-1 | C₇H₁₁ClN₂ | 158.63 | Research Use Only.[4] |

| Matrix Scientific | 38460-08-1 | C₇H₁₁ClN₂ | 158.63 | Boiling Point: 60-65°C/1 Torr; Hazard: Irritant.[5] |

| ChemScene | 38460-08-1 | C₇H₁₁ClN₂ | 158.63 | Purity: 95+%; Storage: Sealed in dry, 2-8°C.[6] |

Note: Availability and pricing are subject to change and should be confirmed directly with the suppliers.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and handling requirements is paramount for the safe and effective use of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.

| Property | Value | Source |

| CAS Number | 38460-08-1 | [4][5][6] |

| Molecular Formula | C₇H₁₁ClN₂ | [4][5][6] |

| Molecular Weight | 158.63 g/mol | [4][5][6] |

| Boiling Point | 60-65°C at 1 Torr | [5] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| SMILES | CC1=CC(C)=NN1CCCl | [4] |

| Hazard Identification | Irritant | [5] |

Safety Precautions: As with any chlorinated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Reactivity: A Gateway to Diverse Functionalities

The synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a multi-step process that begins with the well-established formation of the 3,5-dimethylpyrazole core.

Diagram: Synthetic Pathway

Caption: General synthetic route to 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.

Experimental Protocol: Synthesis of 3,5-dimethylpyrazole

This procedure is adapted from a reliable method for the synthesis of the pyrazole core.[9]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine sulfate in an aqueous solution of sodium hydroxide, maintaining the temperature at approximately 15°C with an ice bath.

-

Addition of Acetylacetone: Slowly add acetylacetone dropwise to the stirred solution, ensuring the temperature does not exceed 20°C.

-

Reaction: Continue stirring the mixture at room temperature for 1-2 hours after the addition is complete.

-

Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,5-dimethylpyrazole, which can be further purified by recrystallization or distillation.[9]

Experimental Protocol: N-Alkylation to 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole

The subsequent N-alkylation introduces the reactive chloroethyl moiety.

-

Reaction Setup: In a suitable solvent such as acetonitrile or DMF, dissolve 3,5-dimethylpyrazole and a base (e.g., potassium carbonate or sodium hydride).

-

Addition of Alkylating Agent: Add a 2-chloroethylating agent, such as 1,2-dichloroethane or a 2-chloroethanol derivative that has been activated (e.g., as a tosylate), to the reaction mixture.

-

Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent in vacuo.

-

Purification: Purify the crude product by column chromatography or vacuum distillation to obtain 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.[7]

The chloroethyl group in the target molecule is a versatile electrophilic site, susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable precursor for creating libraries of compounds for drug screening and other applications. For instance, it can react with thiols, amines, and other nucleophiles to generate more complex molecular architectures.[7] The dehydrochlorination of 1-(2-chloroethyl)pyrazoles can also be used to synthesize vinylpyrazoles, which are useful monomers and synthons.[8]

Applications in Research and Drug Development